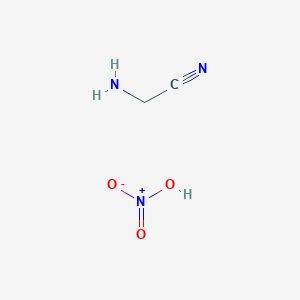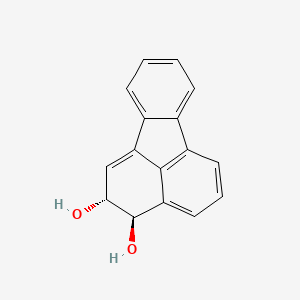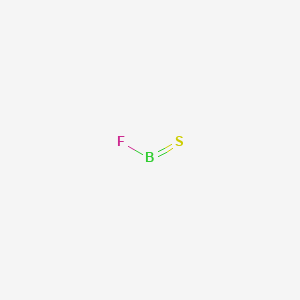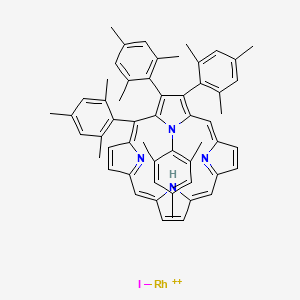![molecular formula C12H9IN2O3 B14420951 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 80527-63-5](/img/structure/B14420951.png)
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound with the molecular formula C12H10IN2O3. This compound is known for its unique structure, which includes a hydrazinyl group attached to a cyclohexa-diene-dione ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
The synthesis of 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-iodoaniline with 3,5-dihydroxy-1,2-benzoquinone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Analyse Des Réactions Chimiques
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Applications De Recherche Scientifique
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its cytotoxic effects on cancer cell lines.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or programmed cell death. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione include:
3-Hydroxy-4-[2-(4-hydroxyphenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: This compound has a hydroxy group instead of an iodine atom, which may affect its reactivity and biological activity.
3-Hydroxy-4-[2-(4-methylphenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione:
3-Hydroxy-4-[2-(4-chlorophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: The chlorine atom can alter the compound’s reactivity and its interactions with biological targets
These comparisons highlight the uniqueness of this compound, particularly in terms of its iodine atom, which can significantly impact its chemical and biological properties.
Propriétés
Numéro CAS |
80527-63-5 |
|---|---|
Formule moléculaire |
C12H9IN2O3 |
Poids moléculaire |
356.12 g/mol |
Nom IUPAC |
4-[(4-iodophenyl)diazenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C12H9IN2O3/c13-7-1-3-8(4-2-7)14-15-9-5-6-10(16)12(18)11(9)17/h1-6,16-18H |
Clé InChI |
CUBGRKXRRWAHRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
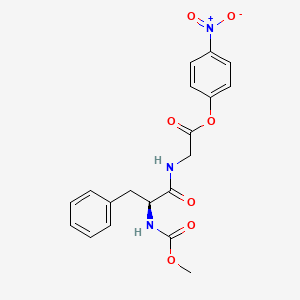
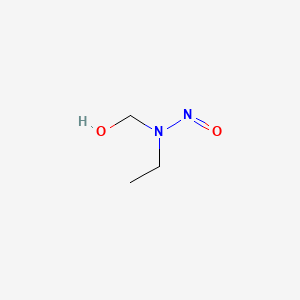
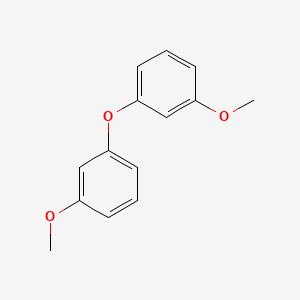
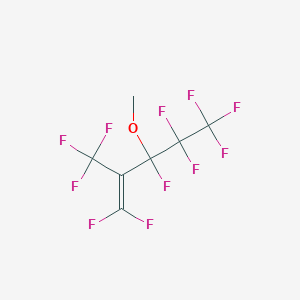
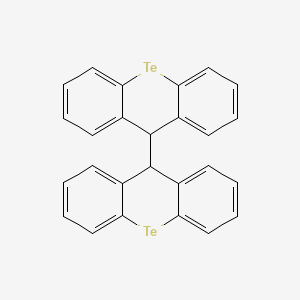
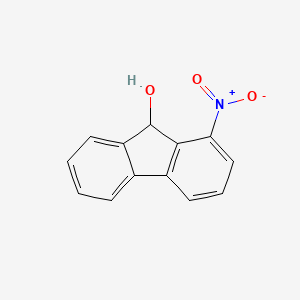
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
